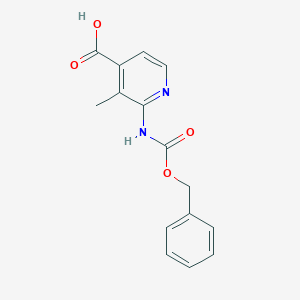
3-(4-Nitrophenyl)Pyrrolidine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrophenyl)Pyrrolidine Hydrochloride is a chemical compound with the CAS Number: 1359704-65-6 . It has a molecular weight of 228.68 . The IUPAC name for this compound is 3-(4-nitrophenyl)pyrrolidine hydrochloride . The compound is a salt .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The InChI code for 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride is 1S/C10H12N2O2.ClH/c13-12(14)10-3-1-8(2-4-10)9-5-6-11-7-9;/h1-4,9,11H,5-7H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride include a molecular weight of 228.68 . It is a salt .科学的研究の応用
Pharmacology: Modulation of Biological Targets
3-(4-Nitrophenyl)Pyrrolidine Hydrochloride is utilized in pharmacology for its ability to modulate biological targets. The pyrrolidine ring, a core structure in this compound, is known for its role in the development of drugs that interact with various biological pathways . For instance, it can influence the activity of receptors and enzymes, potentially leading to the development of new therapeutic agents.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound serves as a tool for enzyme inhibition studies. Its structure allows researchers to explore the steric and electronic influences on enzyme-substrate interactions. This can provide valuable insights into enzyme mechanisms and aid in the design of inhibitors that can regulate enzyme activity .
Medicinal Chemistry: Drug Design and Development
Medicinal chemists employ 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride in the design and development of new drugs. Its incorporation into drug candidates can enhance pharmacokinetic properties and improve drug efficacy. The compound’s ability to adopt various conformations due to its pyrrolidine ring is particularly beneficial in creating drugs with specific stereochemical requirements .
Organic Synthesis: Intermediate for Complex Molecules
This chemical serves as a versatile intermediate in organic synthesis. It can be used to construct complex molecules with high stereochemical precision. Its reactive sites are suitable for various organic transformations, making it a valuable building block for synthesizing more complex organic compounds .
Drug Design: Structural Optimization
In drug design, 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride is used for structural optimization of lead compounds. Its nitrophenyl group can be strategically modified to enhance interactions with biological targets, thereby increasing the potency and selectivity of potential drugs .
Chemical Research: Reference Standard
Lastly, in chemical research, this compound is often used as a reference standard due to its well-defined properties. It helps in calibrating instruments and validating analytical methods, ensuring accuracy and reliability in experimental results .
作用機序
Target of Action
Compounds with a pyrrolidine ring have been found to interact with various targets, including receptors and enzymes, contributing to their diverse biological activities .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
The safety data sheet for 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed .
特性
IUPAC Name |
3-(4-nitrophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-12(14)10-3-1-8(2-4-10)9-5-6-11-7-9;/h1-4,9,11H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMODKTOILADBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)Pyrrolidine Hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

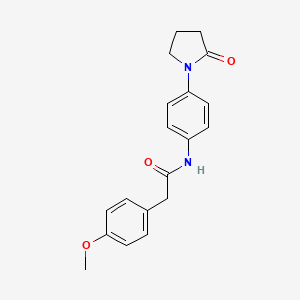
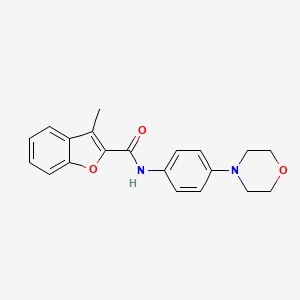
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2977643.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2977644.png)
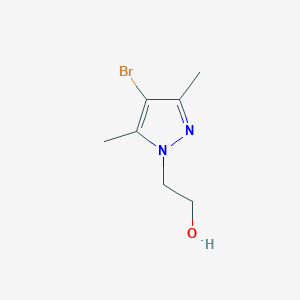

![methyl 2-{[7-{[(3-fluorobenzyl)oxy]methyl}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]sulfonyl}benzoate](/img/structure/B2977648.png)

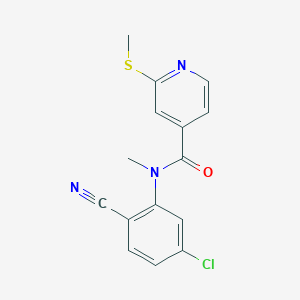
![6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide](/img/structure/B2977655.png)

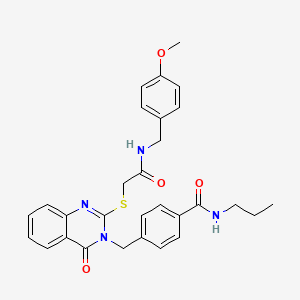
![Tert-butyl 7-(but-2-ynoylamino)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2977660.png)
